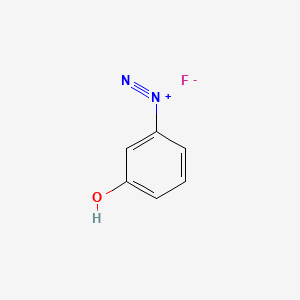
3-Hydroxybenzene-1-diazonium fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in various chemical reactions, making diazonium salts valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxybenzene-1-diazonium fluoride can be synthesized through the diazotization of 3-hydroxyaniline (m-aminophenol) with nitrous acid in the presence of hydrofluoric acid. The reaction typically involves the following steps:
- Dissolution of 3-hydroxyaniline in an acidic medium.
- Addition of sodium nitrite to generate nitrous acid in situ.
- Reaction of nitrous acid with 3-hydroxyaniline to form the diazonium salt.
- Treatment with hydrofluoric acid to obtain this compound .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and side reactions .
化学反応の分析
Types of Reactions
3-Hydroxybenzene-1-diazonium fluoride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) halides (CuCl, CuBr) are commonly used to replace the diazonium group with halides.
Azo Coupling: Aromatic compounds with electron-donating groups, such as phenols and anilines, are used as coupling partners.
Reduction: Reducing agents like hypophosphorous acid (H₃PO₂) can be used to convert the diazonium group to an amine.
Major Products Formed
Halides: Aryl chlorides, bromides, and iodides.
Azo Compounds: Azo dyes with vivid colors.
Amines: Aromatic amines used in various chemical syntheses .
科学的研究の応用
3-Hydroxybenzene-1-diazonium fluoride has several applications in scientific research:
作用機序
The mechanism of action of 3-hydroxybenzene-1-diazonium fluoride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution, coupling, or reduction reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of electron-withdrawing groups on the aromatic ring can stabilize the diazonium ion, enhancing its reactivity .
類似化合物との比較
Similar Compounds
- 3-Hydroxybenzene-1-diazonium chloride
- 3-Hydroxybenzene-1-diazonium bromide
- 3-Hydroxybenzene-1-diazonium iodide
Uniqueness
3-Hydroxybenzene-1-diazonium fluoride is unique due to the presence of the fluoride ion, which can act as a nucleophile in substitution reactions. Fluoride is highly electronegative, making the compound more reactive compared to its chloride, bromide, and iodide counterparts .
特性
CAS番号 |
139298-15-0 |
|---|---|
分子式 |
C6H5FN2O |
分子量 |
140.11 g/mol |
IUPAC名 |
3-hydroxybenzenediazonium;fluoride |
InChI |
InChI=1S/C6H4N2O.FH/c7-8-5-2-1-3-6(9)4-5;/h1-4H;1H |
InChIキー |
CTCAHAQIWOJCJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)[N+]#N.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


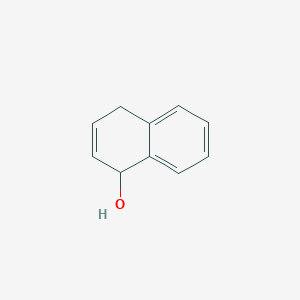
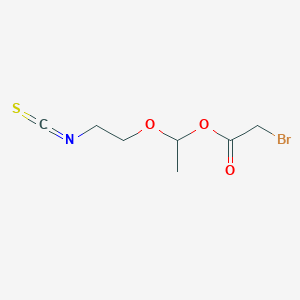
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
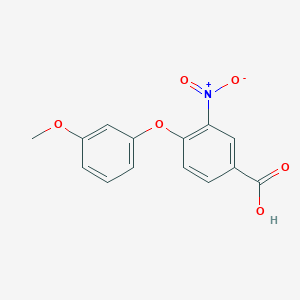
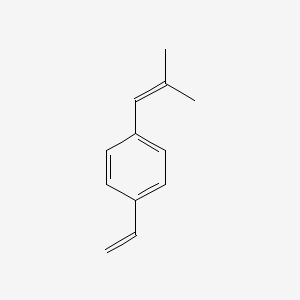
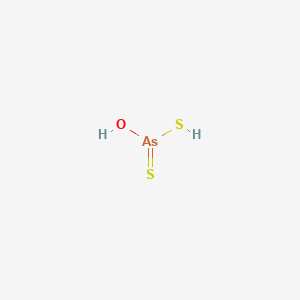
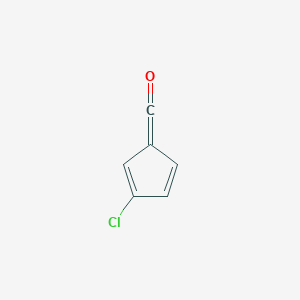
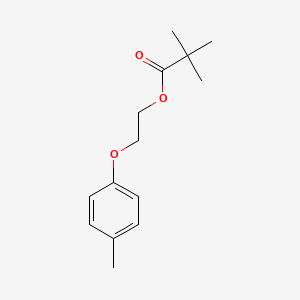
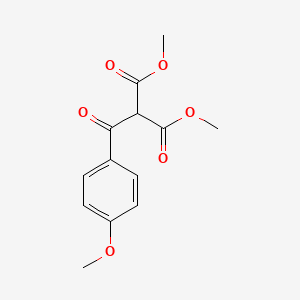
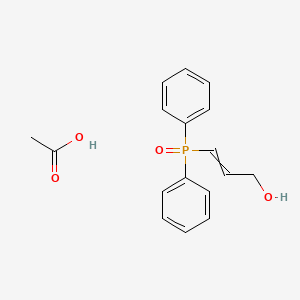
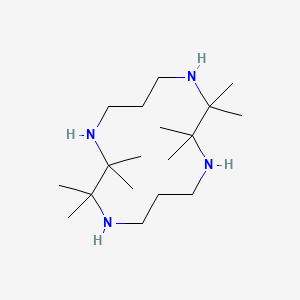
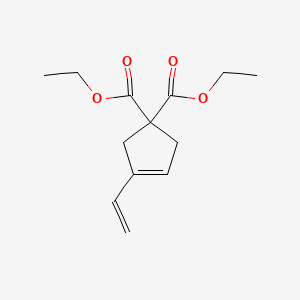

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
